molecular formula C17H18N2O3S B5818949 N-methyl-4-(2-oxo-1-pyrrolidinyl)-N-phenylbenzenesulfonamide

N-methyl-4-(2-oxo-1-pyrrolidinyl)-N-phenylbenzenesulfonamide

Katalognummer B5818949
Molekulargewicht: 330.4 g/mol
InChI-Schlüssel: JZPHAURMJCOKJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methyl-4-(2-oxo-1-pyrrolidinyl)-N-phenylbenzenesulfonamide, commonly known as MS-275, is a synthetic compound that belongs to the class of benzamide histone deacetylase inhibitors (HDACIs). It has been widely studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

Wirkmechanismus

MS-275 exerts its pharmacological effects by inhibiting HDAC activity, leading to the hyperacetylation of histones and the re-expression of silenced genes. HDACs are enzymes that remove acetyl groups from histones, leading to the compaction of chromatin and the suppression of gene expression. By inhibiting HDAC activity, MS-275 promotes the acetylation of histones, leading to the relaxation of chromatin and the activation of gene expression.
Biochemical and Physiological Effects:
MS-275 has been shown to induce cell cycle arrest and apoptosis in cancer cells, improve cognitive function and reduce neuroinflammation in neurodegenerative disorders, and reduce inflammation and oxidative stress in inflammatory conditions. These effects are mediated by the re-expression of silenced genes and the downregulation of oncogenes.

Vorteile Und Einschränkungen Für Laborexperimente

MS-275 has several advantages for lab experiments, including its high potency, selectivity, and stability. However, it also has some limitations, including its potential toxicity, off-target effects, and limited solubility.

Zukünftige Richtungen

There are several future directions for the study of MS-275, including:
1. Further exploration of its therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
2. Investigation of its potential synergy with other drugs or therapies.
3. Development of more potent and selective N-methyl-4-(2-oxo-1-pyrrolidinyl)-N-phenylbenzenesulfonamide based on the structure of MS-275.
4. Investigation of its potential side effects and toxicity in preclinical and clinical studies.
5. Development of novel drug delivery systems to improve its solubility and bioavailability.
In conclusion, MS-275 is a promising compound with potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of HDAC activity, leading to the re-expression of silenced genes and the downregulation of oncogenes. Although it has some limitations, its advantages and future directions make it a promising candidate for further research.

Synthesemethoden

MS-275 can be synthesized through a multi-step process involving the reaction of 4-nitrobenzenesulfonyl chloride with N-methylpyrrolidine followed by the reduction of the nitro group to an amine using hydrogen gas and palladium on carbon catalyst. The resulting amine is then reacted with N-phenylbenzamide in the presence of triethylamine to yield MS-275.

Wissenschaftliche Forschungsanwendungen

MS-275 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. In cancer, MS-275 has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting HDAC activity, leading to the re-expression of tumor suppressor genes and the downregulation of oncogenes. In neurodegenerative disorders, MS-275 has been shown to improve cognitive function and reduce neuroinflammation by inhibiting HDAC activity and promoting the expression of neuroprotective genes. In inflammatory conditions, MS-275 has been shown to reduce inflammation and oxidative stress by inhibiting HDAC activity and promoting the expression of anti-inflammatory genes.

Eigenschaften

IUPAC Name

N-methyl-4-(2-oxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-18(14-6-3-2-4-7-14)23(21,22)16-11-9-15(10-12-16)19-13-5-8-17(19)20/h2-4,6-7,9-12H,5,8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPHAURMJCOKJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.